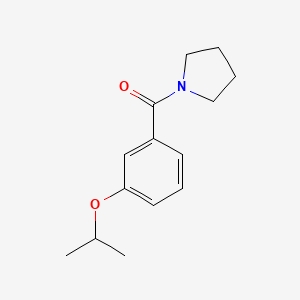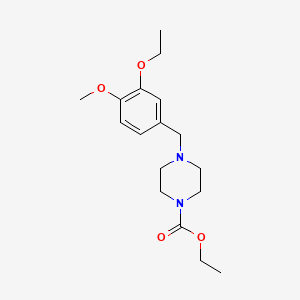
N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea, also known as FBFT, is a thiourea derivative that has been widely studied for its potential applications in medicinal chemistry and drug development. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of key enzymes involved in cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea is its unique chemical structure, which makes it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain laboratory settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea, including the development of new therapeutic agents based on its unique chemical structure, the optimization of its synthesis and purification methods, and the investigation of its mechanisms of action in greater detail. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials, with the ultimate goal of developing new treatments for cancer and other diseases.
Métodos De Síntesis
N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine and 3-fluorobenzoyl isothiocyanate. The resulting product is then purified and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have shown that this compound exhibits significant anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2S/c15-11-6-4-10(5-7-11)9-17-14(19)18-13-3-1-2-12(16)8-13/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPMXWJHJHWPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)



![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)